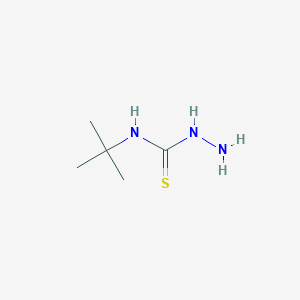

N-(tert-butyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRCNZOBNETMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353219 | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-39-5 | |

| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Tert Butyl Hydrazinecarbothioamide and Its Analogues

Direct Synthetic Routes to N-(tert-butyl)hydrazinecarbothioamide

The most straightforward approaches to synthesizing the this compound scaffold involve the direct coupling of commercially available precursors. These methods are valued for their efficiency and simplicity.

Condensation Reactions Utilizing tert-Butyl Isothiocyanate with Hydrazide Precursors

A primary and efficient method for the synthesis of this compound involves the condensation reaction between tert-butyl isothiocyanate and a suitable hydrazide precursor, most commonly hydrazine (B178648) hydrate (B1144303). This nucleophilic addition reaction is characteristic of isothiocyanates, which readily react with the terminal nitrogen of hydrazine.

The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695), under reflux conditions. The general mechanism involves the nucleophilic attack of the amino group of hydrazine on the electrophilic carbon atom of the isothiocyanate group. This process yields the target thiosemicarbazide (B42300) derivative in high yields after a straightforward workup, which often involves cooling the reaction mixture to precipitate the product, followed by filtration, washing, and recrystallization. A study on the synthesis of an adamantane (B196018) analogue demonstrated this approach by reacting 1-adamantyl isothiocyanate with hydrazine hydrate in ethanol, achieving a 94% yield of the corresponding hydrazinecarbothioamide. researchgate.net This high efficiency is expected to be mirrored in the synthesis of the tert-butyl analogue due to the similar reactivity of the isothiocyanate group.

Table 1: Representative Reaction Conditions for Isothiocyanate Condensation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Yield |

| 1-Adamantyl Isothiocyanate | Hydrazine Hydrate | Ethanol | Reflux, 1 hour | 94% researchgate.net |

| Aromatic Isothiocyanates | Acid Hydrazides | Methanol | Reflux, 3-4 hours | Not specified nih.gov |

| 2,4-difluorophenyl isothiocyanate | Acid Hydrazides | Ethanol | Reflux, 10 hours | ~90% bohrium.com |

This table presents data from analogous reactions to illustrate the general conditions and typical yields.

Approaches Involving tert-Butyl Carbazate (B1233558) and Subsequent Deprotection

An alternative synthetic route utilizes tert-butyl carbazate, also known as N-Boc-hydrazine. This approach involves reacting tert-butyl carbazate with a thiocyanating agent or an isothiocyanate, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group. This multi-step process offers strategic advantages, particularly when further modifications on the hydrazine moiety are required.

The initial step involves the reaction of tert-butyl carbazate with an isothiocyanate, such as phenyl isothiocyanate, in a solvent like absolute ethanol at reflux to produce the Boc-protected hydrazinecarbothioamide intermediate. beilstein-journals.org

The crucial subsequent step is the deprotection of the Boc group. This is typically achieved under acidic conditions. youtube.com A common method involves using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The acid protonates the protected amine, leading to the cleavage of the Boc group and the formation of a t-butyl cation and carbamic acid, which then decarboxylates. nih.gov A potential issue with this method is the possibility of the reactive t-butyl cation alkylating nucleophilic sites on the substrate. organic-chemistry.org

Alternatively, thermal deprotection offers a catalyst-free method. Studies have shown that N-Boc groups can be removed by heating in a suitable solvent, such as methanol, in a continuous flow reactor. youtube.com This method can even allow for selective deprotection based on the electronic environment of the Boc group (e.g., aryl vs. alkyl). youtube.com

Table 2: Common Boc-Deprotection Methods

| Reagents | Solvent | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, efficient, strong acid conditions. nih.gov |

| Hydrochloric Acid (HCl) | Not specified | Not specified | Strong acid hydrolysis. youtube.com |

| Heat (Thermal) | Methanol / Trifluoroethanol | High Temperature (Continuous Flow) | Acid-free, potential for selective deprotection. youtube.com |

Advanced Synthetic Strategies for Functionalized Hydrazinecarbothioamide Derivatives

To explore the chemical space and generate compounds with varied properties, advanced synthetic strategies are employed to create functionalized derivatives of the core hydrazinecarbothioamide structure.

Design and Synthesis of Adamantane-Linked Hydrazinecarbothioamides

The introduction of bulky, lipophilic groups like adamantane can significantly influence the biological properties of a molecule. The synthesis of adamantane-linked hydrazinecarbothioamides follows the direct condensation route previously described. Specifically, 4-(adamantan-1-yl)-3-thiosemicarbazide was prepared in high yield (94%) by refluxing a mixture of adamantan-1-yl isothiocyanate and an excess of hydrazine hydrate in ethanol for one hour. researchgate.net The product precipitates upon cooling and can be purified by crystallization, demonstrating a straightforward and efficient method for incorporating the adamantyl moiety. researchgate.net

Introduction of Diverse Aromatic and Aliphatic Substituents for Structural Variation

Structural diversity is primarily achieved by varying the substituents on the hydrazinecarbothioamide scaffold. This is readily accomplished by employing a wide range of commercially available or synthetically accessible isothiocyanates and hydrazide precursors in condensation reactions.

Researchers have successfully synthesized libraries of these compounds by reacting various acid hydrazides with different aryl isothiocyanates. For example, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate. bohrium.com Similarly, a series of carbazole (B46965) hydrazine-carbothioamide derivatives was prepared by reacting 2-(9H-carbazol-9-yl)acetohydrazide with a diverse panel of aliphatic and aromatic isothiocyanates, including those bearing phenyl, 3-methoxyphenyl, 4-nitrophenyl, and naphthalen-1-yl groups. nih.gov These reactions are typically conducted under reflux in ethanol, and the resulting products are often purified by column chromatography or recrystallization. bohrium.comnih.gov This modular approach allows for the systematic exploration of structure-activity relationships by easily modifying the peripheral substituents.

Multicomponent Reaction Protocols for Novel Hybrid Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly generating complex molecules. While simple hydrazinecarbothioamides are typically made via two-component reactions, the thiosemicarbazide core is a valuable building block in MCRs for creating novel hybrid scaffolds. researchgate.net

For instance, a one-pot, three-component reaction has been described involving a heterocyclic bromoacetyl derivative, thiosemicarbazide, and a substituted 3-(acetoacetyl)coumarin derivative in refluxing ethanol. researchgate.net This reaction proceeds through sequential Hantzsch thiazole (B1198619) and Knorr pyrazole (B372694) syntheses to create complex thiazolyl-pyrazolyl-chromen-2-one derivatives. researchgate.net Although this does not produce a simple substituted hydrazinecarbothioamide, it highlights the utility of the thiosemicarbazide moiety as a key component for constructing intricate molecular architectures through advanced, diversity-oriented synthetic protocols. researchgate.netresearchgate.net

Post-Synthetic Chemical Transformations and Derivatization of this compound and its Analogues

This compound and related thiosemicarbazide structures serve as versatile synthons in heterocyclic chemistry. Their inherent functionalities—a nucleophilic hydrazine moiety and a reactive thioamide group—allow for a wide range of post-synthetic modifications. These transformations are primarily centered on cyclization reactions to form stable five-membered heterocyclic systems, as well as derivatization through alkylation and condensation reactions.

Cyclization Reactions to Form Heterocyclic Systems

The hydrazinecarbothioamide backbone is a key precursor for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. The specific reaction conditions and reagents employed dictate the resulting heterocyclic ring system.

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from hydrazinecarbothioamide derivatives is a well-established transformation, often achieved through acid-catalyzed cyclodehydration. nih.govresearchgate.net A common method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). nih.govnih.govjocpr.com

The reaction mechanism typically begins with the acylation of the terminal nitrogen of the thiosemicarbazide by the carboxylic acid, forming an N,N'-diacylhydrazine intermediate. bu.edu.eg This intermediate then undergoes intramolecular cyclization and dehydration, driven by the acidic conditions, to yield the stable 1,3,4-thiadiazole (B1197879) ring. sbq.org.br The use of PPA is particularly effective for this one-pot synthesis. nih.gov Alternative reagents for cyclization include phosphorus pentasulfide, which can convert an N-formyl acid hydrazide into the corresponding thiadiazole. mdpi.comresearchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| Thiosemicarbazide | Carboxylic Acid, conc. H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govjocpr.com |

| 1,4-Disubstituted thiosemicarbazide | Acidic Media (e.g., PPA) | 2,5-Disubstituted-1,3,4-thiadiazole | nih.govnih.gov |

| Hydrazinecarbothioamide | Carboxylic Acid, PPE | 2-Amino-1,3,4-thiadiazole | nih.gov |

| N-formyl acid hydrazide | Phosphorus pentasulfide | 2-Substituted-1,3,4-thiadiazole | mdpi.comresearchgate.net |

In contrast to the acidic conditions used for thiadiazole synthesis, the formation of 1,2,4-triazoles from hydrazinecarbothioamides is typically conducted in an alkaline medium. nih.govmdpi.com The intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under basic conditions, such as refluxing in an aqueous sodium hydroxide (B78521) solution, leads to the formation of 4H-1,2,4-triazole-3-thiols. nih.govmdpi.comresearchgate.net

The reaction proceeds via deprotonation, which enhances the nucleophilicity of the nitrogen atom, facilitating an intramolecular attack on the thioamide carbon. Subsequent elimination of a water or hydrogen sulfide (B99878) molecule results in the formation of the triazole ring system. orientjchem.org These resulting triazole-3-thiols exist in a tautomeric equilibrium with their corresponding thione forms. researchgate.netnih.gov For instance, hydrazinecarbothioamides can undergo cyclodehydration when treated with 10% sodium hydroxide at reflux to yield 1,2,4-triazole-3-thiones. orientjchem.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1-Thiosemicarbazide | NaOH (aq.), Reflux | 5-Substituted-4H-1,2,4-triazole-3-thiol | mdpi.comresearchgate.net |

| Hydrazinecarbothioamide | 10% NaOH, Reflux | 5-Substituted-1,2,4-triazole-3-thione | orientjchem.org |

| 1,4-Disubstituted thiosemicarbazide | Alkaline Media | 4,5-Disubstituted-1,2,4-triazole-3-thiol | nih.gov |

| Substituted hydrazinecarbothioamide | 5% NaOH | 4,5-Disubstituted-1,2,4-triazole-5-thione | nih.gov |

The conversion of hydrazinecarbothioamides to 1,3,4-oxadiazoles involves a desulfurizative cyclization reaction. This transformation requires the removal of the sulfur atom, which is typically accomplished using an oxidizing agent or a heavy metal oxide. A common method involves treating the hydrazinecarbothioamide with mercury(II) oxide. researchgate.net The reaction leads to the elimination of mercury(II) sulfide and the formation of the oxadiazole ring.

Another pathway involves the oxidative cyclization of thiosemicarbazones, which are derivatives of hydrazinecarbothioamide. This process can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives through a desulfurization mechanism. acs.org Additionally, 1,3,4-oxadiazoles can be synthesized from related hydrazide precursors by refluxing with reagents like phosphorous pentoxide, which acts as a dehydrating agent. mdpi.comresearchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| Hydrazinecarbothioamide | Mercury(II) Oxide (HgO) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Thiosemicarbazone | Oxidizing Agent (e.g., KBrO₃) | 2,5-Disubstituted-1,3,4-oxadiazole | acs.org |

| N-formyl acid hydrazide | Phosphorus pentoxide (P₂O₅) | 2-Substituted-1,3,4-oxadiazole | mdpi.comresearchgate.net |

| Tert-butyl carbazate | CS₂, KOH | 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione | orientjchem.org |

S-Alkylation Strategies and Electrophilic Additions

The thioamide group in hydrazinecarbothioamide and its cyclized derivatives (e.g., triazole-thiones) can exist in a thione-thiol tautomeric equilibrium. The thiol form possesses a nucleophilic sulfur atom that is susceptible to attack by electrophiles, making S-alkylation a common derivatization strategy.

This reaction is typically carried out by treating the sulfur-containing compound with an alkyl halide, such as methyl iodide or ethyl bromoacetate (B1195939), in the presence of a base. orientjchem.orgnih.gov For example, 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione can be S-alkylated using methyl iodide or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide. orientjchem.org Similarly, 4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazide is synthesized by reacting the corresponding triazole-thione with ethyl bromoacetate followed by hydrazinolysis. nih.gov These S-alkylation reactions are crucial for introducing new functional groups and modifying the properties of the parent molecule.

Formation of Schiff Base Ligands from Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives contain a terminal primary amine (-NH₂) group within the hydrazine moiety, which readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, specifically known as thiosemicarbazones. ajol.infoajol.info This reaction is a straightforward and efficient method for derivatization.

The synthesis is typically performed by refluxing equimolar amounts of the hydrazinecarbothioamide derivative and the carbonyl compound in a suitable solvent, such as ethanol or methanol. nih.govorientjchem.org Often, a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) is added to facilitate the dehydration step. xiahepublishing.com The resulting Schiff bases are characterized by the formation of an azomethine (-C=N-) bond and are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. ajol.infoajol.info

| Hydrazinecarbothioamide Derivative | Carbonyl Compound | Product Type | Reference(s) |

| Thiosemicarbazide | 2-hydroxy-3-methoxybenzaldehyde | Schiff base (Thiosemicarbazone) | ajol.infoajol.info |

| Hydrazine hydrate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Schiff base (Hydrazone) | xiahepublishing.com |

| Nicotinamide / Isoniazid | 2-hydroxy acetophenone | Schiff base | nih.gov |

| 4-amino-1,2,4-Triazole | 4-aminoacetophenone | Schiff base | chemmethod.com |

Derivatization Techniques for Enhanced Analytical Performance

The hydrazinecarbothioamide functional group offers reactive sites, primarily the hydrazine moiety, that are amenable to various derivatization reactions. umich.eduarkat-usa.org A prevalent technique involves the reaction of the terminal amino group of the hydrazine with carbonyl compounds, such as aldehydes and ketones, to form stable thiosemicarbazone derivatives. ajol.infonih.gov This reaction is particularly useful when the derivatizing agent contains a structural element that is easily detectable. For instance, reacting the hydrazinecarbothioamide with an aromatic aldehyde introduces a UV-active moiety, significantly enhancing its response with a UV-Vis detector in an HPLC system.

Another approach focuses on modifying the polarity and hydrophobicity of the analyte to improve its retention and separation on reverse-phase (RP) HPLC columns. sci-hub.se For analogues containing a free thiol group, derivatization with maleimide-based reagents can increase the hydrophobicity of the resulting derivative, leading to better chromatographic selectivity. sci-hub.se

The selection of a derivatization strategy depends on the analytical problem, the matrix in which the analyte is present, and the instrumentation available. researchgate.net These techniques are crucial for developing robust and sensitive methods for the trace analysis of hydrazinecarbothioamide derivatives in various samples. nih.gov

Research Findings on Derivatization for Analytical Enhancement

Detailed research has demonstrated the utility of derivatization for the analysis of compounds containing hydrazinecarbothioamide or similar functional groups. The formation of Schiff bases or thiosemicarbazones is a cornerstone of this approach.

Thiosemicarbazone Formation for Enhanced UV Detection : The synthesis of thiosemicarbazone derivatives by reacting a hydrazinecarbothioamide with various substituted aldehydes is a well-documented method. ajol.infonih.gov For example, the reaction with 2-hydroxy-3-methoxybenzylidene results in a derivative with distinct spectral properties that can be readily characterized. ajol.info By choosing an aldehyde with a strong chromophore, the molar absorptivity of the resulting derivative is increased, thereby lowering the limit of detection.

Modification of Hydrophobicity for Improved Chromatographic Retention : For polar analytes that exhibit poor retention on standard C18 columns, derivatization can be used to increase their hydrophobic character. This enhances their interaction with the stationary phase, leading to improved peak shape and resolution. sci-hub.se While direct examples for this compound are specific, the principle is broadly applied to analytes with reactive thiol or amino groups. sci-hub.se

The following tables summarize the common derivatization strategies and their impact on analytical performance.

Table 1: Derivatization Strategies for Hydrazinecarbothioamides and Analogues

| Strategy | Target Functional Group | Reagent Class | Resulting Derivative | Primary Analytical Advantage |

|---|---|---|---|---|

| Introduction of a Chromophore | Hydrazine (-NH-NH2) | Aromatic Aldehydes/Ketones | Thiosemicarbazone | Enhanced UV-Vis Detection |

| Introduction of a Fluorophore | Hydrazine (-NH-NH2) | Fluorescent Aldehydes | Fluorescent Thiosemicarbazone | Increased Sensitivity (Fluorescence Detection) |

Table 2: Examples of Derivatizing Reagents and Their Effects

| Derivatizing Reagent | Analyte Functional Group | Analytical Technique | Improvement Achieved |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzylidene | Hydrazine | HPLC-UV | Formation of a stable, UV-active thiosemicarbazone derivative suitable for quantification. ajol.info |

| N-tert-butylmaleimide (NtBM) | Thiol (on analogues) | RP-HPLC | Increases the hydrophobicity (log Kow), enhancing retention and selectivity on reverse-phase columns. sci-hub.se |

Molecular and Supramolecular Structural Elucidation of N Tert Butyl Hydrazinecarbothioamide and Its Derivatives

Spectroscopic Investigations for Structural and Electronic Properties

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of N-(tert-butyl)hydrazinecarbothioamide and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the compound's conformation and the connectivity of its atoms can be established.

For derivatives of hydrazinecarbothioamide, 1H and 13C NMR spectra provide fundamental information. In a derivative, (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide, the proton NMR spectrum in DMSO-d6 shows distinct signals for the various protons. nih.gov For instance, the N-H proton of the hydrazine (B178648) moiety (N-NH) appears as a singlet at δ 11.23 ppm, while the proton of the thioamide (SC=NH) is observed as a doublet at δ 8.09 ppm. nih.gov The nine equivalent protons of the tert-butyl group typically produce a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature that is highly useful for identifying this group in a molecule. nih.govnih.gov The signals for the aromatic and cyclohexyl protons appear as multiplets in their respective expected regions. nih.gov

In the 13C NMR spectrum of the same derivative, the carbon of the thiocarbonyl group (C=S) is characteristically deshielded and appears at δ 176.05 ppm. nih.gov The carbon atoms of the tert-butyl group and the cyclohexyl ring are observed at δ 29.40 and in the range of δ 53.04–24.85 ppm, respectively. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning these signals and establishing the connectivity between protons and carbons. For instance, COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. nih.gov HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. nih.gov

Conformational analysis of hydrazinecarbothioamide derivatives often reveals the presence of different rotamers in solution due to restricted rotation around the N-C(S) and N-N bonds. researchgate.net The existence of these conformers can lead to the observation of multiple sets of signals in the NMR spectra. nih.govresearchgate.net Variable temperature NMR studies can be employed to investigate the dynamics of these conformational changes and to determine the energy barriers of rotation. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which is essential for determining the preferred conformation in solution. nih.gov For example, NOESY can help to establish the E/Z configuration around the C=N double bond in Schiff base derivatives of this compound. nih.gov

| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| N-NH | 11.23 | C=S | 176.05 |

| OH | 10.23 | C=N | 155.31 |

| HC=N | 8.27 | Aromatic C | 146.32–119.03 |

| SC=NH | 8.09 | Cyclohexyl C | 53.04–24.85 |

| Aromatic-H | 7.26–6.87 | C(CH3)3 | 34.5 |

| Cyclohexyl-H | 1.88–1.15 | C(CH3)3 | 29.40 |

| Ph-C(CH3)3 | 1.39 | ||

| Note: Data is for (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide in DMSO-d6. nih.gov |

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives by analyzing their characteristic vibrational modes. missouri.edu The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. missouri.edu

Key functional groups in this compound and its derivatives that can be identified using IR spectroscopy include the N-H, C-H, C=S, and C-N bonds. oregonstate.edu The N-H stretching vibrations of the hydrazine and thioamide groups typically appear in the region of 3100-3500 cm⁻¹. libretexts.orglibretexts.org Primary amines (R-NH₂) exhibit two bands in this region, corresponding to symmetric and asymmetric stretching, while secondary amines (R₂N-H) show a single band. libretexts.orglibretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

The C-H stretching vibrations of the tert-butyl group are observed in the 2850-3000 cm⁻¹ region. The characteristic C=S (thiocarbonyl) stretching vibration is a key indicator for this class of compounds. This bond typically gives rise to a medium to strong absorption band in the range of 800-1400 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure. The C-N stretching vibrations are generally found in the fingerprint region of the spectrum, between 1000 and 1350 cm⁻¹.

In a related compound, 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, the N-H stretching mode was observed experimentally in the infrared spectrum at 3368 cm⁻¹. researchgate.net Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the observed IR bands. researchgate.netnih.gov For instance, in the aforementioned pyrazine (B50134) derivative, the calculated N-H stretching frequency was 3474 cm⁻¹. researchgate.net

The analysis of the vibrational modes not only confirms the presence of specific functional groups but also provides insights into the molecular structure and bonding. The positions, intensities, and shapes of the absorption bands can be affected by factors such as conjugation, steric hindrance, and intermolecular interactions like hydrogen bonding.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H (Hydrazine, Thioamide) | Stretching | 3100 - 3500 |

| C-H (tert-butyl) | Stretching | 2850 - 3000 |

| C=S (Thiocarbonyl) | Stretching | 800 - 1400 |

| C-N | Stretching | 1000 - 1350 |

| N-H | Bending | 1550 - 1650 |

| C-H (tert-butyl) | Bending | 1365 - 1395 |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. nih.gov It provides two crucial pieces of information: the accurate mass of the molecular ion, which allows for the determination of the elemental composition, and the fragmentation pattern, which offers insights into the molecular structure. nih.gov

The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule that has been ionized. HRMS can measure the mass-to-charge ratio (m/z) of this ion with high precision, typically to four or five decimal places. This accuracy enables the unambiguous determination of the molecular formula from the exact mass. For this compound (C₅H₁₃N₃S), the calculated exact mass is 147.0830 Da. nih.gov

Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. nih.gov The analysis of these fragment ions provides a roadmap to the molecule's structure. nih.gov The fragmentation of this compound is influenced by the stability of the resulting fragments. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of this group, leading to the formation of a stable tert-butyl cation ((CH₃)₃C⁺) with an m/z of 57. libretexts.org This peak is often the base peak in the spectrum of tert-butyl containing compounds due to its high stability. libretexts.org

In the mass spectra of related thiosemicarbazone derivatives, the molecular ion peak is often observed, confirming the molecular weight of the compound. raco.cat The subsequent fragmentation patterns can involve cleavages at various points in the molecule, providing valuable structural information. For example, the loss of small neutral molecules like H₂S or NH₃ can be observed.

By carefully analyzing the m/z values of the molecular ion and the major fragment ions, and by proposing plausible fragmentation mechanisms, the structure of this compound and its derivatives can be confidently determined or confirmed.

| Ion | Proposed Structure | m/z (calculated) |

| [C₅H₁₃N₃S]⁺ | Molecular Ion | 147.0830 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

| [CH₅N₃S]⁺ | Loss of tert-butyl group | 91.0126 |

Ultraviolet-Visible Spectroscopy for Electronic Transition Studies and Molecular Orbital Correlations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals. For this compound and its derivatives, the key chromophores are the thiocarbonyl group (C=S) and any conjugated systems that may be present in its derivatives.

The electronic transitions typically observed in organic molecules containing heteroatoms and multiple bonds include π → π* and n → π* transitions. shu.ac.uk The C=S group in this compound contains both π electrons (in the C=S double bond) and non-bonding (n) electrons (the lone pairs on the sulfur and nitrogen atoms).

The π → π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk These transitions are generally high in energy and result in strong absorption bands, typically in the shorter wavelength UV region. shu.ac.uk The n → π* transition involves the promotion of a non-bonding electron to a π* antibonding orbital. shu.ac.uk These transitions are lower in energy than π → π* transitions and therefore occur at longer wavelengths, often in the near-UV or visible region. shu.ac.uk The intensity of n → π* absorption bands is usually significantly lower than that of π → π* bands. shu.ac.uk

In derivatives of this compound, such as Schiff bases formed by condensation with aldehydes or ketones, the extent of conjugation is increased. This extended conjugation leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the absorption maxima (λ_max) for both π → π* and n → π* transitions are shifted to longer wavelengths (a bathochromic or red shift).

For example, in a study of thiosemicarbazone derivatives, electronic excitation transitions were correlated with calculated molecular orbital energies. mdpi.com The absorption spectra of these compounds can be further analyzed with the aid of computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies and oscillator strengths of electronic transitions, aiding in the assignment of the observed absorption bands. researchgate.net

The solvent can also influence the position of the absorption bands. For n → π* transitions, increasing the polarity of the solvent typically leads to a shift to shorter wavelengths (a hypsochromic or blue shift) due to the stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions often show a bathochromic shift with increasing solvent polarity. shu.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | < 200 - 400 | High |

| n → π | 250 - 600 | Low |

Solid-State Structural Analysis via X-ray Crystallography

Determination of Crystal System and Unit Cell Parameters

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecular and supramolecular structure of this compound and its derivatives.

The first step in a crystallographic analysis is the determination of the crystal system and the unit cell parameters. The crystal system describes the symmetry of the crystal lattice, while the unit cell is the basic repeating block from which the entire crystal is built. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

For a derivative of hydrazinecarbothioamide, (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P2₁/c. iucr.org The unit cell parameters for this compound were determined to be:

a = 16.331(3) Å

b = 10.999(2) Å

c = 10.887(2) Å

β = 94.887(4)°

V = 1944.0(6) ų

Z = 4

In another example, a related compound, tert-butyl carbazate (B1233558), was also found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters for this structure were a = 5.1435(6) Å, b = 19.122(3) Å, c = 29.686(5) Å, and β = 92.773(4)°. mdpi.com

The determination of the crystal system and unit cell parameters is fundamental for solving the crystal structure. This information, combined with the diffraction data, allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be determined. This ultimately leads to a detailed model of the molecular structure in the solid state.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** | Z |

| (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide iucr.org | Monoclinic | P2₁/c | 16.331(3) | 10.999(2) | 10.887(2) | 90 | 94.887(4) | 90 | 1944.0(6) | 4 |

| tert-Butyl carbazate mdpi.com | Monoclinic | P2₁/c | 5.1435(6) | 19.122(3) | 29.686(5) | 90 | 92.773(4) | 90 | 2916.3(8) | 16 |

Analysis of Molecular Conformation and Torsion Angles in the Solid State

For instance, in the derivative (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide, the molecule exhibits an E configuration about the azomethine C=N double bond. nih.gov The nearly planar hydrazinecarbothioamide moiety is twisted relative to the substituted benzene (B151609) ring. nih.gov The conformation is described by a set of torsion angles that define the orientation of different molecular fragments relative to each other. In a related structure, (E)-2-(5-chloro-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide, the amide group and the cyclohexane (B81311) ring are nearly perpendicular, with a torsion angle of -83.7(2)°, a conformation likely influenced by the repulsion between the sulfur atom and the cyclohexane ring. nih.gov

The following table presents key torsion angles for a representative derivative, illustrating the conformational landscape in the solid state.

| Torsion Angle | Atoms Involved | Value (°) | Description |

| τ1 | C1—C6—C7=N1 | 11.80 (16) | Twisting between the benzylidene ring and the azomethine double bond. |

| τ2 | C7=N1—N2—C8 | -170.08 (10) | Orientation between the azomethine double bond and the hydrazine moiety. |

| τ3 | N1—N2—C8—N3 | 12.50 (15) | Conformation of the hydrazine moiety relative to the carbothio group. |

| τ4 | N2—C8—N3—C9 | -176.16 (10) | Relationship between the carbothio and amide groups. |

| τ5 | C8—N3—C9—C10 | 78.28 (13) | Perpendicular arrangement between the amide group and the cyclohexane ring. |

Data for (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide. nih.gov

Characterization of Intermolecular Interactions: Hydrogen Bonding (N–H···S, N–H···O, C–H···S, C–H···O, O–H···N, O–H···O), H–H Bonding, and C–H···π Interactions

The crystal packing of this compound and its derivatives is dominated by a network of intermolecular hydrogen bonds. nih.gov These interactions play a crucial role in stabilizing the crystal lattice and directing the formation of specific supramolecular motifs. The hydrazine and amide N-H groups act as hydrogen bond donors, while the thioamide sulfur and other heteroatoms like oxygen serve as acceptors.

The most prominent hydrogen bonding interaction observed is of the N–H···S type. nih.gov In many derivatives, these interactions link molecules into centrosymmetric dimers, forming characteristic R²₂(8) ring motifs. nih.gov Other types of hydrogen bonds, such as N–H···O, C–H···S, and O–H···N, are also observed, particularly in derivatives containing hydroxyl or other functional groups. mdpi.com For example, in tert-butyl carbazate, a related compound, molecules are linked by C=O to N–H hydrogen bonds into infinite chains. core.ac.uk

The table below summarizes typical hydrogen bond parameters found in the crystal structure of a derivative.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N2–H1N2···S1 | 0.86 | 2.56 | 3.402(1) | 168 |

Data for the N–H···S hydrogen bond in a derivative of this compound. nih.gov

Elucidation of Supramolecular Architectures and Crystal Packing Motifs

The interplay of the various intermolecular interactions described above leads to the formation of well-defined supramolecular architectures. The specific packing motifs are dependent on the substituents present on the core this compound scaffold.

A common motif, as mentioned, is the formation of inversion dimers through N–H···S hydrogen bonds. nih.gov These dimers can then be further organized into more extended structures, such as chains, sheets, or three-dimensional networks, through other weaker interactions. For instance, in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, molecules form pillars via intermolecular π–π interactions, which are then held together by I···I interactions. nih.gov While not a direct derivative, this illustrates how different functional groups can direct assembly. In the case of tert-butyl carbazate, four independent molecules form a repeating unit, which are then arranged in pairs with orthogonal orientations and further linked into infinite chains by hydrogen bonding. core.ac.uk

Computational Chemistry Approaches to Structure and Interaction Dynamics

Computational chemistry provides a powerful lens through which to explore the structural and electronic properties of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a standard computational method for investigating the properties of molecules of this nature. researcher.liferesearchgate.net DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures. nih.gov By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), it is possible to obtain theoretical structures that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

These calculations can provide insights into bond lengths, bond angles, and dihedral angles in the gas phase, allowing for a comparison with the solid-state conformations and an assessment of the effects of crystal packing forces.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Spectroscopic Data

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org DFT calculations can accurately predict the energies of these orbitals and their spatial distribution. nih.gov For hydrazinecarbodithioate derivatives, the HOMO is often localized on the dithiocarbazate moiety, while the LUMO is distributed over the aromatic ring and the C=N bond. nih.gov This information is valuable for interpreting UV-Vis spectra, as the electronic transitions observed often correspond to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. ajchem-a.com

The table below shows representative calculated electronic properties for a related hydrazinecarbodithioate derivative.

| Parameter | Value (eV) |

| E_HOMO | -0.26751 |

| E_LUMO | -0.18094 |

| HOMO-LUMO Gap (ΔE) | -0.08657 |

Theoretical data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Determination of Conformational Energy Barriers

The this compound molecule possesses several rotatable bonds, leading to the possibility of different conformers. Computational methods, particularly DFT, can be employed to explore the potential energy surface of the molecule and determine the energy barriers associated with rotation around these bonds.

Understanding these rotational energy barriers is essential for characterizing the molecule's conformational flexibility. For example, in atropisomeric hydrazides, the energy barrier to rotation around the N-N bond is a key factor in their conformational stability. mdpi.com Computational studies can elucidate how steric and electronic factors, such as the presence of the bulky tert-butyl group, influence these barriers. The calculations can identify the transition state structures connecting different conformers and quantify the energy required to interconvert between them. This information is critical for understanding the dynamic behavior of these molecules in solution. mdpi.com

Quantum Theory of Atoms In Molecules (QTAIM) for Quantitative Interaction Strength Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecular system to define atoms and the chemical bonds between them. nih.gov This analysis allows for the quantitative characterization of atomic and molecular interactions, including weaker non-covalent interactions that are crucial in supramolecular chemistry. benthamopenarchives.comresearchgate.net By analyzing the topological properties of the electron density at specific points, known as bond critical points (BCPs), the strength and nature of these interactions can be elucidated. benthamopenarchives.com

In the analysis of a derivative, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, QTAIM has been employed to quantify the various intermolecular interactions stabilizing the crystal structure. mdpi.com The key parameters derived from this analysis, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of these interactions. mdpi.com

A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) is indicative of closed-shell interactions, which are characteristic of non-covalent bonds like hydrogen bonds and van der Waals forces. nih.gov The total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), is particularly informative. A negative value for H(r) at a BCP suggests a degree of covalent character in the interaction, while a positive H(r) indicates a predominantly non-covalent, electrostatic interaction. mdpi.com

For the aforementioned derivative, QTAIM calculations have quantified the strength of several key intermolecular contacts, including N–H···S, N–H···O, C–H···S, C–H···O, and C–H···π interactions. mdpi.com The results indicate that the N–H···O hydrogen bond is the strongest among these, showcasing the utility of QTAIM in ranking the energetic significance of different non-covalent interactions within the crystal lattice. mdpi.com

The following table summarizes the topological parameters calculated at the bond critical points for the significant intermolecular interactions in 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide. mdpi.com

Table 1: QTAIM Topological Parameters for Intermolecular Interactions in a Derivative of this compound.

| Interaction | d (Å) | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) |

|---|---|---|---|---|

| N–H···O | 2.18 | 0.023 | 0.078 | -0.001 |

| N–H···S | 2.65 | 0.012 | 0.045 | 0.001 |

| C–H···O | 2.54 | 0.011 | 0.039 | 0.001 |

| C–H···S | 2.87 | 0.008 | 0.031 | 0.001 |

| C–H···π | 2.78 | 0.006 | 0.025 | 0.001 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Delineation

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. nih.gov The resulting three-dimensional Hirshfeld surface is color-mapped to highlight different types of intermolecular contacts and their relative significance.

One of the key properties mapped onto the Hirshfeld surface is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds. mdpi.com Blue regions correspond to contacts longer than the van der Waals radii, and white areas represent contacts of approximately the van der Waals separation. mdpi.com

For the derivative 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, Hirshfeld surface analysis reveals that the crystal structure is stabilized by a variety of intermolecular contacts. mdpi.com The most significant of these are highlighted by intense red spots on the dnorm surface, corresponding to N–H···S and C–H···O interactions. mdpi.com

The following table details the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 60.5 |

| O···H | 12.8 |

| S···H | 11.2 |

| C···H | 8.5 |

| N···H | 2.1 |

| Other | 4.9 |

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions (e.g., H···H Short Contacts)

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize weak intermolecular and intramolecular interactions in real space. nih.gov This technique is based on the electron density (ρ) and its reduced density gradient (s). nih.govresearchgate.net Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. researchgate.net

The NCI analysis generates 3D isosurfaces that represent these interactions. The isosurfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions. researchgate.net

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

CLP-Pixel Method for Molecular Dimer Energetics and Stabilization

The CLP-Pixel (Crystal Lattice Program-Pixel) method is a computational approach used to calculate the interaction energies between molecules in a crystal lattice. This method provides a detailed energetic breakdown of the stabilization provided by different molecular pairs (dimers) within the crystal structure. It calculates the interaction energy by summing up contributions from electrostatic, polarization, dispersion, and exchange-repulsion terms, offering a more nuanced understanding of the forces at play than simpler geometric analyses. mdpi.com

In the study of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, the CLP-Pixel method was used to quantify the stabilization energies of various molecular dimers. mdpi.com The analysis revealed that the most stable dimer is formed through a centrosymmetric pair of N–H···S hydrogen bonds. Other significant dimers were found to be stabilized by a combination of C–H···O, C–H···S, and C–H···π interactions. mdpi.com This detailed energetic information corroborates the findings from Hirshfeld surface analysis and QTAIM, providing a comprehensive picture of the supramolecular assembly. mdpi.com

The table below presents the calculated interaction energies and their components for the most significant molecular dimers identified in the crystal structure of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide. mdpi.com

Table 3: CLP-Pixel Interaction Energies for Significant Molecular Dimers (in kJ/mol).

| Dimer | Eelec | Epol | Edisp | Erep | Etotal |

|---|---|---|---|---|---|

| Dimer 1 (N–H···S) | -25.8 | -4.5 | -38.9 | 26.1 | -43.1 |

| Dimer 2 (C–H···O) | -12.1 | -2.3 | -25.6 | 15.4 | -24.6 |

| Dimer 3 (C–H···S) | -8.9 | -1.5 | -20.1 | 12.3 | -18.2 |

| Dimer 4 (C–H···π) | -5.4 | -1.1 | -18.7 | 10.5 | -14.7 |

Coordination Chemistry of N Tert Butyl Hydrazinecarbothioamide Derived Ligands

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Pd(II))

N-(tert-butyl)hydrazinecarbothioamide and its derivatives act as versatile ligands, typically coordinating to transition metal ions as bidentate or monodentate ligands through the sulfur atom and one of the nitrogen atoms of the hydrazine (B178648) moiety. The specific coordination mode is influenced by the metal ion, the reaction conditions, and the nature of other ligands present in the coordination sphere.

Copper(II): Copper(II) complexes of thiosemicarbazone ligands have been extensively studied. Generally, these ligands coordinate to Cu(II) to form square-planar or distorted octahedral complexes. For instance, a derivative of the target compound, (E)-2-(tert-butyl)-N,N-diethyldiazene-1-carbothioamide, has been shown to form tetradentate copper(I) complexes. nih.gov In the case of Cu(II), thiosemicarbazones often act as bidentate ligands, forming stable five-membered chelate rings. ajol.info The electronic spectra of Cu(II) complexes with similar ligands typically show d-d transition bands and charge transfer bands that are indicative of a square-planar geometry. ajol.info

Cobalt(II) and Nickel(II): Cobalt(II) and Nickel(II) ions also readily form complexes with thiosemicarbazone-type ligands. nih.govnih.gov Depending on the stoichiometry and reaction conditions, these complexes can adopt various geometries, including octahedral and square planar. nih.gov For example, studies on related thiosemicarbazone ligands have shown that they coordinate to Ni(II) in a bidentate manner through the imine nitrogen and thio-keto sulfur atoms. researchgate.net The resulting Ni(II) complexes can be diamagnetic, suggesting a square-planar geometry, or paramagnetic, indicating an octahedral or tetrahedral environment. nih.govresearchgate.net Similarly, Co(II) can form high-spin octahedral complexes. nih.gov

Palladium(II): Palladium(II) has a strong affinity for sulfur donor ligands and readily forms square-planar complexes with thiosemicarbazones. These complexes are of particular interest due to their potential applications in catalysis. ajol.info The coordination typically occurs through the sulfur and a nitrogen atom, leading to highly stable complexes that can serve as catalysts in various organic transformations, such as cross-coupling reactions. nih.gov

The general complexation behavior is summarized in the table below, based on studies of closely related thiosemicarbazone ligands.

| Metal Ion | Typical Geometry | Coordination Mode | Reference |

| Cu(II) | Square-planar, Distorted Octahedral | Bidentate (N, S) | ajol.info |

| Co(II) | Octahedral | Bidentate (N, S) | nih.gov |

| Ni(II) | Square-planar, Octahedral | Bidentate (N, S) | nih.govresearchgate.net |

| Pd(II) | Square-planar | Bidentate (N, S) | ajol.info |

Structural Characterization of Metal Complexes using Advanced Analytical Techniques

The table below presents selected crystallographic data for a derivative, highlighting the typical structural features.

Table 4.2.1: Selected Crystallographic Data for (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₂₇N₃OS | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| C=N Bond Length | 1.285(2) Å | iucr.org |

| C=S Bond Length | 1.681(2) Å | iucr.org |

| Dihedral Angle (Benzene ring to hydrazinecarbothioamide moiety) | 31.13 (5)° | iucr.orgnih.gov |

In addition to X-ray crystallography, various spectroscopic techniques are crucial for characterizing these complexes:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A shift in the frequency of the ν(C=S) and ν(N-H) stretching bands upon complexation indicates the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. nih.gov A downward shift of the C=N stretching vibration is also indicative of coordination through the azomethine nitrogen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Pd(II), and some Ni(II) and Co(III) complexes). nih.govnih.gov Changes in the chemical shifts of protons near the coordination sites can confirm the bonding mode.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The spectra of transition metal complexes typically show bands corresponding to d-d electronic transitions and ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Mass Spectrometry: ESI-Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the complexes. researchgate.net

Influence of Metal Coordination on Ligand Conformation and Electronic Properties

The coordination of this compound-derived ligands to a metal center significantly alters both the conformation and the electronic properties of the ligand. These changes are fundamental to the reactivity and potential applications of the resulting metal complexes.

Upon complexation, the ligand is forced to adopt a specific conformation to accommodate the geometric preferences of the metal ion. researchgate.net This often involves rotation around single bonds to position the donor atoms (sulfur and nitrogen) for optimal chelation. X-ray crystallographic studies on related thiosemicarbazone complexes show that coordination leads to a flattening of the hydrazinecarbothioamide moiety and changes in the dihedral angles between different parts of the molecule. researchgate.net For instance, the formation of a five-membered chelate ring with the metal ion introduces rigidity and restricts the conformational freedom of the ligand. researchgate.net

The electronic properties of the ligand are also profoundly influenced by coordination. The donation of electron density from the sulfur and nitrogen atoms to the metal ion alters the electron distribution throughout the ligand. This effect can be observed through various spectroscopic techniques:

FTIR Spectroscopy: The shift of the ν(C=S) band to lower frequencies upon complexation indicates a decrease in the double bond character of the C=S bond, a consequence of the sulfur atom coordinating to the metal. nih.gov

UV-Visible Spectroscopy: The appearance of new charge-transfer bands in the electronic spectra of the complexes is a direct result of the new electronic pathways created upon metal-ligand bond formation. nih.gov These are often intense bands corresponding to the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Electrochemistry: Techniques like cyclic voltammetry can quantify the changes in the electronic properties of the ligand upon coordination. nih.gov The redox potential of the metal ion is often shifted upon complexation, and new redox processes involving the ligand may also become accessible.

These electronic perturbations are crucial for the catalytic activity of the complexes, as they can modulate the reactivity of both the metal center and the coordinated ligand. nih.gov

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of thiosemicarbazone complexes has shown significant promise in various catalytic transformations. The combination of a soft sulfur donor and a hard nitrogen donor allows these ligands to stabilize various oxidation states of transition metals, making them suitable for redox catalysis.

Palladium Complexes in Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C bond-forming reactions. nih.gov Thiosemicarbazone ligands can serve as effective ancillary ligands for Pd in reactions like the Suzuki-Miyaura coupling. researchgate.netdergipark.org.tr The ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The steric bulk provided by the tert-butyl group in this compound could potentially enhance catalyst stability and influence selectivity in such reactions.

Nickel and Copper Complexes in Oxidation Reactions: Nickel(II) and Copper(II) complexes of related ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of alcohols. bcrec.id The metal center, activated by the ligand, can facilitate the transfer of electrons from the substrate to an oxidant. For example, a Ni(II) complex has demonstrated good catalytic performance for the oxidation of benzyl (B1604629) alcohol. bcrec.id

Other Potential Applications: Thiosemicarbazone complexes of other metals, such as molybdenum, have been explored for reactions like the epoxidation of olefins. medjchem.com The electronic and steric properties of this compound make its metal complexes interesting candidates for a range of catalytic applications, representing a fertile area for future research.

The table below summarizes potential catalytic applications based on related thiosemicarbazone complexes.

| Metal Complex | Catalytic Reaction | Potential Role of Ligand | Reference |

| Pd(II) | Suzuki-Miyaura Coupling | Stabilize active Pd(0)/Pd(II) species | researchgate.netdergipark.org.tr |

| Ni(II) | Alcohol Oxidation | Modulate redox potential of Ni center | bcrec.id |

| Mo(VI) | Olefin Epoxidation | Stabilize high-valent metal center | medjchem.com |

Investigation of Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy and Underlying Mechanisms

N-(tert-butyl)hydrazinecarbothioamide and its analogs have been the subject of research to determine their efficacy against a range of microbial pathogens. The structural features of this compound, particularly the presence of the thioamide and hydrazine (B178648) moieties, are believed to contribute to its antimicrobial potential.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of hydrazinecarbothioamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a 4-tert-butyl analogue of a related compound showed activity against both types of bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16-64 μg/mL. nih.gov The lipophilic tert-butyl group is often incorporated into molecular designs to potentially enhance membrane permeability and, consequently, antibacterial efficacy. While specific studies on this compound are limited, the broader class of thiosemicarbazones, which share a similar structural motif, has been evaluated against various bacterial species. For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown high activity against bacteria such as Staphylococcus aureus, E. coli, Proteus vulgaris, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Further research on tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives also indicated high activity against E. coli, M. luteus, and B. cereus. nih.gov

Antibacterial Activity of Related Hydrazinecarbothioamide Derivatives

| Compound/Derivative Class | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| 4-tert-butyl analogue | Gram-positive and Gram-negative strains | MICs of 16-64 μg/mL | nih.gov |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | S. aureus, E. coli, P. vulgaris, P. aeruginosa, K. pneumoniae | High activity | nih.gov |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives | E. coli, M. luteus, B. cereus | Highly active | nih.gov |

The mechanisms through which hydrazinecarbothioamide derivatives exert their antibacterial effects are multifaceted and can involve several key cellular processes.

Interference with Cell Wall Synthesis: A primary target for many antibacterial agents is the bacterial cell wall, which is crucial for maintaining cell integrity. nih.govmicrobenotes.comfrontiersin.org Antibiotics that inhibit cell wall synthesis often target the enzymes responsible for the cross-linking of peptidoglycan chains. microbenotes.combiomol.comyoutube.com While direct evidence for this compound is not available, related compounds may interfere with this process, leading to cell lysis. microbenotes.comyoutube.com

Enzyme Deactivation and Protein Denaturation: The functional groups within this compound could potentially interact with and deactivate essential bacterial enzymes. This can occur through the chelation of metal ions vital for enzyme activity or by forming covalent bonds with active site residues. nih.gov Such interactions can lead to protein denaturation, a process where the protein loses its native structure and function, ultimately resulting in bacterial cell death. researchgate.net

Altered Cell Permeability: The lipophilic nature of the tert-butyl group may facilitate the compound's interaction with the bacterial cell membrane. chemrxiv.org This interaction could disrupt the membrane's structure, leading to altered cell permeability. nih.govnih.gov An increase in membrane permeability can cause the leakage of essential intracellular components and the dissipation of ion gradients, which are critical for cellular functions, thereby contributing to the antibacterial effect. nih.gov

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial properties, hydrazine-based compounds have been investigated for their antifungal potential. Studies have shown that certain hydrazine compounds can significantly reduce the viability of Candida albicans, a common cause of fungal infections in humans. nih.govijbpsa.com These compounds have demonstrated fungicidal activity, with a rapid killing rate against C. albicans, including strains resistant to conventional antifungal drugs. nih.gov Furthermore, some hydrazine derivatives have been shown to inhibit the formation of C. albicans biofilms, which are notoriously difficult to eradicate. nih.gov

The activity of related compounds against Aspergillus niger, another clinically relevant fungus, has also been a subject of interest. ijbpsa.comijbpsa.com While specific data for this compound is scarce, the general antifungal activity of the hydrazine scaffold suggests its potential as a lead structure for the development of new antifungal agents. nih.govresearchgate.net

Anti-mycobacterial Activity and Potential Targets (e.g., InhA Mycobacterial Protein)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge. The development of new anti-mycobacterial agents is crucial to combat drug-resistant strains. nih.govnih.gov The cell wall of M. tuberculosis is a key target for many anti-TB drugs. nih.gov One of the critical enzymes involved in the synthesis of mycolic acids, a major component of the mycobacterial cell wall, is the enoyl-acyl carrier protein reductase, InhA. nih.govmdpi.com

Isoniazid, a frontline anti-TB drug, is a pro-drug that ultimately inhibits InhA. mdpi.com It is plausible that hydrazinecarbothioamide derivatives could also target this essential enzyme. The structural similarities to other known InhA inhibitors suggest that this compound could potentially bind to the active site of InhA, thereby inhibiting mycolic acid synthesis and impeding mycobacterial growth. Further molecular docking and enzymatic studies would be necessary to validate this hypothesis.

Antineoplastic and Antiproliferative Research

The search for novel anticancer agents has led to the investigation of a wide range of chemical structures, including those containing the hydrazinecarbothioamide moiety.

Urease Inhibition Potential and Molecular Binding Interactions

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzyme is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. nih.gov Therefore, the inhibition of urease is a viable strategy for treating infections caused by urease-producing bacteria and for mitigating their pathological consequences.

Compounds structurally related to this compound, such as N-(n-butyl)thiophosphoric triamide (NBPT), have been studied as potent urease inhibitors. nih.govresearchgate.netresearchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the nickel ions in the active site of the urease enzyme. nih.govnih.gov The sulfur and nitrogen atoms present in the hydrazinecarbothioamide scaffold are capable of coordinating with the nickel ions, thereby blocking the active site and preventing the substrate (urea) from binding. Molecular docking studies of related inhibitors have provided insights into the specific binding interactions, which typically involve the formation of coordination bonds with the nickel ions and hydrogen bonds with surrounding amino acid residues in the active site. nih.gov Given these precedents, this compound represents a promising candidate for urease inhibition, warranting further investigation into its specific binding mode and inhibitory kinetics.

Modulation of Cancer Cell Proliferation and Induction of Apoptosis/Cell Cycle Arrest

Hydrazinecarbothioamide derivatives have been identified as a promising class of compounds with significant anti-cancer properties. Research has demonstrated their ability to inhibit the growth of cancer cells and trigger programmed cell death, known as apoptosis.

One study investigated the effects of a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, on human breast cancer cell lines. nih.gov The compound exhibited a dose- and time-dependent cytotoxicity, effectively inhibiting the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells. eurekaselect.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. nih.gov Notably, the compound showed greater potency against the MCF-7 cell line compared to the MDA-MB-231 line. nih.goveurekaselect.com

Table 1: Cytotoxic Activity of a Hydrazinecarbothioamide Derivative Against Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) after 48h | Reference |

|---|---|---|

| MCF-7 | 33.75 ± 1.20 | nih.gov |

| MDA-MB-231 | 178.92 ± 12.51 | nih.gov |

Further mechanistic studies using flow cytometry revealed that the compound induces apoptosis in MCF-7 cells. nih.gov This was confirmed by an observed increase in the activity of caspase-3/7 and caspase-9, which are key executioner and initiator enzymes in the apoptotic cascade. nih.gov The process of apoptosis is a critical mechanism for removing damaged or cancerous cells, and its induction is a key goal of many cancer therapies. mdpi.com The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is often initiated by these caspase activations. mdpi.com

In addition to inducing apoptosis, the hydrazinecarbothioamide derivative was also found to cause cell cycle arrest at the G1 phase in the MCF-7 cell line. nih.gov The cell cycle is a series of events that leads to cell division and replication. researchgate.net Arresting this cycle prevents cancer cells from multiplying. researchgate.net This G1 phase arrest, coupled with the induction of apoptosis, highlights the compound's multi-pronged approach to inhibiting cancer cell proliferation. nih.gov

Interactions with Key Biological Targets (e.g., Topoisomerase II, Transcriptional Regulator PrfA)

The anticancer effects of thiosemicarbazones, a class to which this compound belongs, may be partly attributable to their interaction with key cellular enzymes like topoisomerase II. nih.gov Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils during replication and transcription, making it a critical target for cancer chemotherapy. researchgate.netnih.gov Some thiosemicarbazone derivatives have been shown to weakly inhibit the plasmid DNA relaxation activity of topoisomerase IIα. nih.gov For example, compounds such as (Z)-2-(acridin-9-ylmethylene)-N-phenyl-hydrazinecarbothioamide demonstrated a limited ability to inhibit this enzyme's function. nih.gov DNA intercalation is often a required, though not sufficient, step for the activity of topoisomerase II-targeted drugs. researchgate.netclinpgx.org

Another potential, though less explored, target is the transcriptional regulator PrfA (Positive Regulatory Factor A). PrfA is a master virulence regulator in the bacterium Listeria monocytogenes. nih.govnih.gov It is a 27-kDa protein that binds to a specific 14-base pair palindromic DNA sequence known as the "PrfA box" to activate the expression of genes essential for infection. nih.govnih.gov While PrfA represents a key biological target for antimicrobial development, current research has not established a direct interaction between it and this compound or related compounds.

Multidrug Resistance Reversal Effects in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or P-gp), which act as efflux pumps to expel chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.com

Compounds that can inhibit these ABC transporters are known as MDR reversal agents. mdpi.com These agents work by blocking the efflux pump, which leads to increased intracellular accumulation of the anticancer drug. nih.gov For instance, some tyrosine kinase inhibitors (TKIs) and flavonoids have been shown to act as competitive or non-competitive inhibitors of ABC transporters, re-sensitizing resistant cancer cells to chemotherapy. nih.govmdpi.comnih.gov While the hydrazinecarbothioamide scaffold is being investigated for various biological activities, there is currently a lack of specific research findings detailing the potential of this compound to reverse multidrug resistance in cancer cells.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Hydrazinecarbothioamide derivatives have demonstrated significant antioxidant properties. mdpi.comresearchgate.net Antioxidants are crucial for neutralizing free radicals, which are highly reactive molecules that can cause oxidative stress and damage to cells, contributing to various diseases. nih.gov The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.commdpi.com

In this assay, antioxidants donate an electron or a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from deep purple to yellow, which can be measured spectrophotometrically. mdpi.comresearchgate.net Studies on several hydrazinecarbothioamide compounds showed excellent scavenging activity against DPPH. researchgate.net At a concentration of 250 μM, certain derivatives exhibited inhibition rates exceeding 96%, which was superior to standard antioxidants like ascorbic acid (AA) and tert-butyl-4-hydroxyanisole (BHA). mdpi.com

The activity is often quantified by the IC50 value, representing the concentration required to scavenge 50% of the initial DPPH radicals. mdpi.com The lower the IC50 value, the higher the antioxidant activity.

Table 2: DPPH Radical Scavenging Activity of Hydrazinecarbothioamide Derivatives

| Compound | Inhibition at 250 µM (%) | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazinecarbothioamide 4 | 97.18 ± 1.42 | 10.30 | mdpi.com |

| Hydrazinecarbothioamide 5 | 96.90 ± 1.39 | 11.41 | mdpi.com |

| Hydrazinecarbothioamide 6 | 97.11 ± 1.12 | 10.90 | mdpi.com |

| Ascorbic Acid (AA) | 91.26 ± 0.49 | 17.03 | mdpi.com |

| BHA | 89.30 ± 1.37 | 19.64 | mdpi.com |

| BHT | 23.05 ± 1.32 | 423.37 | mdpi.comresearchgate.net |

The potent free radical scavenging mechanism of these compounds makes them of interest for their potential to mitigate oxidative stress-related conditions. nih.gov

Anti-inflammatory Properties

The hydrazinecarbothioamide structure is considered an important pharmacophore for designing molecules with anti-inflammatory activity. nih.gov Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. scbt.com Compounds that can modulate this response are therapeutically valuable. nih.gov